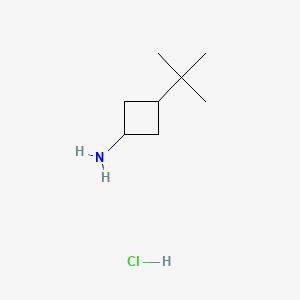
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its cyclobutane ring structure, which is substituted with a tert-butyl group and an amine group, forming a hydrochloride salt. The unique stereochemistry of this compound, with the (1r,3r) configuration, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans typically involves the formation of the cyclobutane ring followed by the introduction of the tert-butyl and amine groups. One common method is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl group through alkylation reactions. The amine group can be introduced via reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butyl group in a more sustainable and efficient manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans: This compound has a similar cyclobutane ring structure but with a benzyloxy group instead of a tert-butyl group.
Rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans: This compound features a sulfanyl group and a carboxylic acid group, providing different chemical properties and reactivity.
Uniqueness
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an amine group.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
3-tert-butylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H |
InChI Key |
HOKGBOFIYLFAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


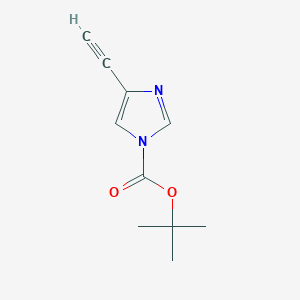
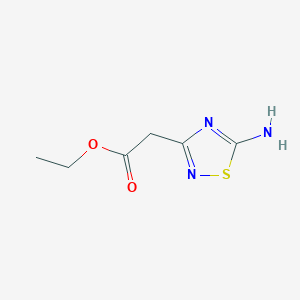
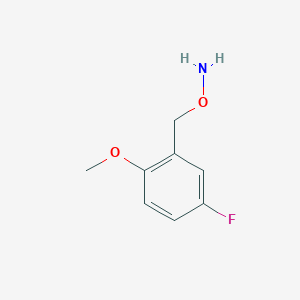
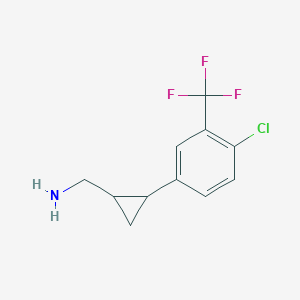
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
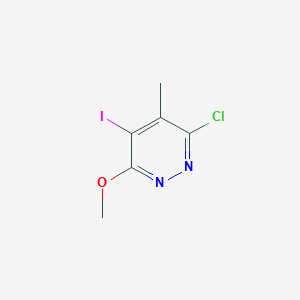
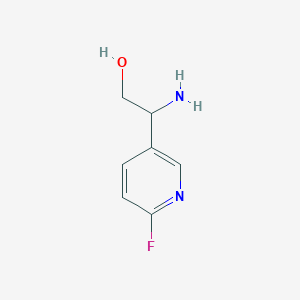
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
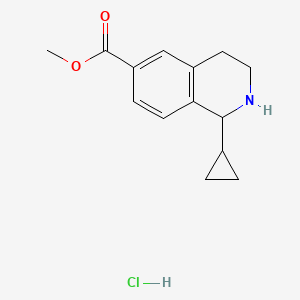


![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)

